2-[(2-Hydroxybenzylidene)amino]-4,5-dimethyl-3-thiophenecarbonitrile
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Overview
Description
2-[(E)-[(2-HYDROXYPHENYL)METHYLIDENE]AMINO]-4,5-DIMETHYLTHIOPHENE-3-CARBONITRILE is a Schiff base compound known for its diverse applications in various fields of scientific research. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds, and they are widely recognized for their biological and chemical significance .
Preparation Methods
The synthesis of 2-[(E)-[(2-HYDROXYPHENYL)METHYLIDENE]AMINO]-4,5-DIMETHYLTHIOPHENE-3-CARBONITRILE involves the condensation of 2-hydroxybenzaldehyde with 4,5-dimethyl-2-aminothiophene-3-carbonitrile. The reaction is typically carried out in a solvent such as ethanol or methanol under reflux conditions . The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
2-[(E)-[(2-HYDROXYPHENYL)METHYLIDENE]AMINO]-4,5-DIMETHYLTHIOPHENE-3-CARBONITRILE undergoes various chemical reactions, including:
Scientific Research Applications
2-[(E)-[(2-HYDROXYPHENYL)METHYLIDENE]AMINO]-4,5-DIMETHYLTHIOPHENE-3-CARBONITRILE has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(E)-[(2-HYDROXYPHENYL)METHYLIDENE]AMINO]-4,5-DIMETHYLTHIOPHENE-3-CARBONITRILE involves its interaction with biological targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, which can inhibit the activity of certain enzymes . Additionally, its ability to interact with cellular components can lead to antimicrobial effects .
Comparison with Similar Compounds
Similar compounds to 2-[(E)-[(2-HYDROXYPHENYL)METHYLIDENE]AMINO]-4,5-DIMETHYLTHIOPHENE-3-CARBONITRILE include:
2-[(E)-[(2-HYDROXYPHENYL)METHYLIDENE]AMINO]-4-NITROPHENOL: This compound also exhibits antimicrobial properties and is used in similar applications.
2-[(E)-[(2-HYDROXYPHENYL)METHYLIDENE]AMINO]NICOTINIC ACID: Known for its antibacterial activity, this compound is used in the development of new antibacterial agents.
The uniqueness of 2-[(E)-[(2-HYDROXYPHENYL)METHYLIDENE]AMINO]-4,5-DIMETHYLTHIOPHENE-3-CARBONITRILE lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
Molecular Formula |
C14H12N2OS |
---|---|
Molecular Weight |
256.32 g/mol |
IUPAC Name |
2-[(E)-(2-hydroxyphenyl)methylideneamino]-4,5-dimethylthiophene-3-carbonitrile |
InChI |
InChI=1S/C14H12N2OS/c1-9-10(2)18-14(12(9)7-15)16-8-11-5-3-4-6-13(11)17/h3-6,8,17H,1-2H3/b16-8+ |
InChI Key |
YTDLXGRSRDVSKQ-LZYBPNLTSA-N |
Isomeric SMILES |
CC1=C(SC(=C1C#N)/N=C/C2=CC=CC=C2O)C |
Canonical SMILES |
CC1=C(SC(=C1C#N)N=CC2=CC=CC=C2O)C |
Origin of Product |
United States |
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